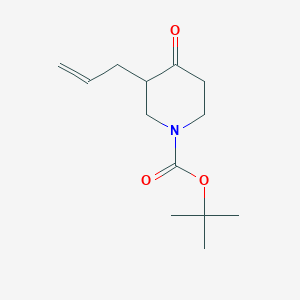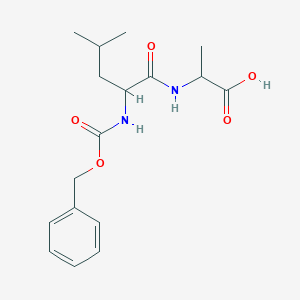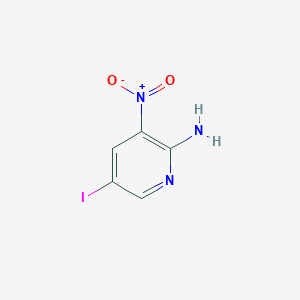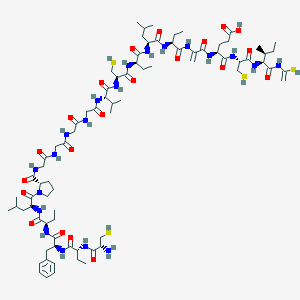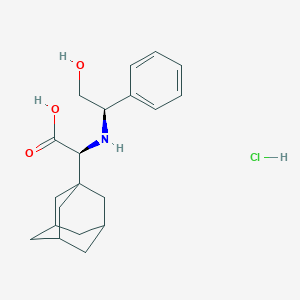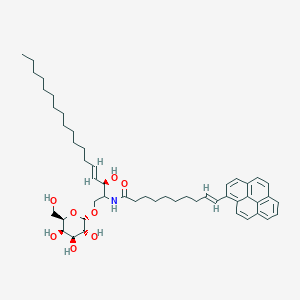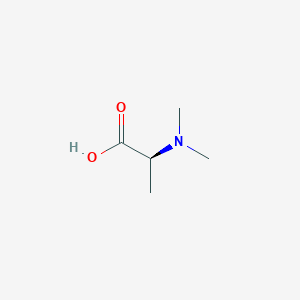![molecular formula C6H4BrN3O B152542 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one CAS No. 956077-63-7](/img/structure/B152542.png)
3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one" is a heterocyclic compound that belongs to the broader class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biomedical applications and the variety of substituents that can be present at different positions on the heterocyclic framework . Although the specific compound is not directly mentioned in the provided papers, the general class of compounds has been extensively studied and synthesized for various applications, including as intermediates in the synthesis of biologically active molecules .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves starting from either a preformed pyrazole or pyridine and employing various synthetic methods. For example, one-pot three-component reactions catalyzed by n-tetrabutylammonium tribromide (TBATB) have been used to synthesize related compounds . Additionally, the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines has been employed to create novel derivatives with potential insecticidal and fungicidal activities . The synthesis of related compounds can also involve bromination steps, as seen in the synthesis of chlor-antraniliprole intermediates .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been investigated using techniques such as single crystal X-ray diffraction, which provides insights into the molecular geometry, intermolecular hydrogen bonding, and π-π interactions present in the crystal packing . These structural analyses are crucial for understanding the properties and potential interactions of these compounds with biological targets .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-b]pyridine derivatives is influenced by the substituents present on the heterocyclic core. For instance, the presence of bromo and other halogen substituents can facilitate further chemical transformations, such as coupling reactions . The reactivity of these compounds can be harnessed to create a wide range of derivatives with varying biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are determined by their molecular structure. The presence of halogen atoms, such as bromine, can affect the compound's density, solubility, and crystalline properties . These properties are important for the compound's application in medicinal chemistry and its behavior in biological systems.
Applications De Recherche Scientifique
1. Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives
- Summary : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results : The advantages and drawbacks of different synthetic strategies and approaches are considered .
2. PPARα Activation
- Summary : The 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives were identified as PPARα-selective activators with markedly different structures from those of the well-known PPARα agonists .
- Methods : The crystal structures of the complexes showed that they form a canonical hydrogen-bond network involving helix 12 in the LBD, which is thought to be essential for PPARα activation .
- Results : The phenyl side chain of the compounds occupies a small cavity between Ile272 and Ile354, which is rarely accessed by fibrates. This unique feature may be essential for subtype selectivity and combine with the well-characterized binding mode of fibrates to improve activity .
3. ALK-L1196M Inhibitors
- Summary : A novel and potent L1196M inhibitor, 10g, was identified .
- Methods : A SAR study of pyrazolo[3,4-b]pyridines was performed to override crizotinib resistance caused by ALK-L1196M mutation .
- Results : 10g displayed exceptional enzymatic activities (<0.5nM of IC50) against ALK-L1196M as well as against ALK-wt .
Orientations Futures
The future directions for research on 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one and similar compounds could involve further exploration of their synthesis, structure-activity relationships, and potential biomedical applications . The interest in these compounds is due to their close similarity with the purine bases adenine and guanine .
Propriétés
IUPAC Name |
3-bromo-2,6-dihydropyrazolo[3,4-c]pyridin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-5-3-1-2-8-6(11)4(3)9-10-5/h1-2H,(H,8,11)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAOUEGATNRXHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=NNC(=C21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)

